Home > Products > Screening Compounds P55623 > Quinazoline, hexafluoro-
Quinazoline, hexafluoro- - 28734-87-4

Quinazoline, hexafluoro-

Catalog Number: EVT-13562796
CAS Number: 28734-87-4
Molecular Formula: C8F6N2
Molecular Weight: 238.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Quinazoline, hexafluoro- is a fluorinated derivative of quinazoline, a bicyclic compound featuring a benzene ring fused to a pyrimidine ring. Quinazolines are known for their diverse biological activities and have been extensively studied for their pharmaceutical applications. The introduction of hexafluoro substituents enhances their chemical properties, making them valuable in various scientific fields.

Source and Classification

Quinazolines belong to a class of compounds known as heterocycles, which contain atoms of at least two different elements in their ring structures. Specifically, quinazoline is classified as a fused bicyclic heterocycle. Hexafluoro-quinazolines are characterized by the presence of six fluorine atoms, which significantly influence their reactivity and biological activity. This compound can be classified under the broader category of fluorinated heterocycles, which are known for their enhanced lipophilicity and metabolic stability.

Synthesis Analysis

Methods and Technical Details

Several synthetic methods exist for producing hexafluoro-quinazolines:

  1. Niementowski's Synthesis: This method involves reacting 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline derivatives .
  2. Aza-Wittig Reaction: A more recent approach utilizes perfluoroalkyl-tagged triphenylphosphine in a fluorous biphasic system. This method allows for the synthesis of 3H-quinazolin-4-ones through intramolecular aza-Wittig reactions, providing high yields and purity .
  3. Microwave-Assisted Synthesis: Another efficient method employs microwave irradiation to facilitate the reaction of amides with triethyl orthoformate, yielding quinazoline derivatives in a short time .
  4. Ultrasound-Assisted Synthesis: This technique enhances reaction rates and yields by using ultrasound energy during the synthesis process, allowing for the formation of novel quinazoline derivatives .

These methods highlight the versatility and efficiency of modern synthetic techniques in producing quinazoline derivatives.

Molecular Structure Analysis

Structure and Data

The molecular structure of hexafluoro-quinazoline includes a core quinazoline framework with six fluorine atoms typically attached to the aromatic ring or nitrogen atoms. The presence of fluorine not only alters the electronic properties but also affects the steric environment around the molecule.

Key structural data include:

  • Molecular Formula: C8_{8}H2_{2}F6_{6}N2_{2}
  • Molecular Weight: Approximately 232 g/mol
  • Bond Angles and Lengths: The geometry around the nitrogen atoms typically exhibits sp2^2 hybridization due to resonance stabilization within the aromatic system.
Chemical Reactions Analysis

Reactions and Technical Details

Hexafluoro-quinazolines participate in various chemical reactions due to their electrophilic nature:

  1. Electrophilic Substitution Reactions: These compounds can undergo nitration at specific positions on the aromatic ring, typically yielding products like 6-nitrohexafluoro-quinazoline .
  2. Nucleophilic Substitution Reactions: Hexafluoro-quinazolines can react with nucleophiles such as sodamide or hydrazine, leading to the formation of amino derivatives .
  3. Alkylation Reactions: The nitrogen atom in hexafluoro-quinazolines can be alkylated using various alkyl halides, resulting in N-substituted derivatives that may exhibit different biological activities .

These reactions illustrate the adaptability of hexafluoro-quinazolines in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for hexafluoro-quinazolines primarily involves their interaction with biological targets such as enzymes or receptors. These compounds often act as inhibitors for tyrosine kinases, which play critical roles in cell signaling pathways related to cancer proliferation:

  1. Binding Affinity: The hexafluoro substitution enhances binding affinity due to increased hydrophobic interactions with target proteins.
  2. Inhibition Mechanism: Upon binding to the active site of tyrosine kinases, hexafluoro-quinazolines disrupt ATP binding, thereby inhibiting downstream signaling pathways that lead to tumor growth .

Quantitative data from studies indicate that certain derivatives show IC50_{50} values in the nanomolar range against specific kinases, demonstrating potent inhibitory effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hexafluoro-quinazolines exhibit unique physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dichloromethane and dimethyl sulfoxide but poorly soluble in water due to fluorination.
  • Stability: These compounds are stable under acidic conditions but may decompose upon prolonged exposure to strong bases or high temperatures .
  • Melting Point: Specific melting points vary depending on substituents but typically range from 100°C to 150°C.

These properties make hexafluoro-quinazolines suitable candidates for pharmaceutical development.

Applications

Scientific Uses

Hexafluoro-quinazolines have significant applications in medicinal chemistry:

  1. Anticancer Agents: They are primarily investigated as potential anticancer drugs due to their ability to inhibit tyrosine kinases involved in cancer cell proliferation .
  2. Pharmaceutical Intermediates: Their unique structure allows them to serve as intermediates in synthesizing other biologically active compounds.
  3. Material Science: Due to their thermal stability and unique electronic properties, they are also explored for use in advanced materials and coatings.
Historical Evolution and Contextual Significance of Hexafluoroquinazoline

Emergence of Fluorinated Heterocycles in Medicinal Chemistry

The strategic incorporation of fluorine atoms into pharmaceutical scaffolds represents one of the most significant advancements in modern medicinal chemistry. Fluorinated heterocycles emerged as privileged structures in drug design due to fluorine's unique physicochemical properties, including its small atomic radius (van der Waals radius 1.47 Å), high electronegativity (Pauling scale: 4.0), and strong carbon-fluorine bond energy (485 kJ/mol). These properties enable precise modulation of a molecule's electronic characteristics, lipophilicity, and metabolic stability without significantly increasing molecular weight. The emergence of fluorinated heterocycles coincided with advances in synthetic fluorination methodologies, particularly late-stage fluorination techniques that enabled efficient access to complex fluorinated architectures. By the 2010s, approximately 30% of pharmaceutical candidates contained at least one fluorine atom, with fluorinated heterocycles featuring prominently in oncology, CNS therapeutics, and antimicrobial agents [3] [6] [8].

Table 1: Fundamental Properties of Fluorine Influencing Drug Design

PropertyValuePharmaceutical Impact
Atomic Radius1.47 Å (van der Waals)Minimal steric perturbation
Electronegativity4.0 (Pauling scale)Enhanced hydrogen bonding and dipole interactions
C-F Bond Energy485 kJ/molEnhanced metabolic stability
Polar Surface AreaMinimal increaseImproved membrane permeability
Lipophilicity (π constant)+0.14 (aliphatic)Controlled logP modulation

Chronological Development of Quinazoline Derivatives

The quinazoline scaffold has undergone systematic structural evolution since its initial discovery, culminating in highly fluorinated derivatives:

  • 1869: German chemist Peter Griess synthesizes the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) through the reaction of cyanogens with anthranilic acid, laying the foundation for quinazoline chemistry [2] [9].
  • 1950s: The isolation of the naturally occurring quinazolinone alkaloid febrifugine from Dichroa febrifuga demonstrates significant antimalarial activity, stimulating intense research into the pharmacological potential of quinazoline derivatives [4] [9].
  • 1980s-1990s: Development of first-generation quinazoline-based drugs including methaqualone (sedative-hypnotic) establishes the scaffold's druggability and inspires targeted modifications [9].
  • 2003-2013: The "golden era" of quinazoline therapeutics yields four FDA-approved kinase inhibitors: gefitinib (2003, EGFR inhibitor for NSCLC), erlotinib (2004, EGFR inhibitor), lapatinib (2007, dual EGFR/HER2 inhibitor for breast cancer), and afatinib (2013, irreversible EGFR inhibitor). These drugs establish the quinazoline core as a privileged structure in oncology [9].
  • 2010s-Present: Strategic perfluorination of the quinazoline scaffold emerges as an approach to overcome limitations of early derivatives. Patent literature reveals systematic investigation of hexafluoroquinazoline derivatives targeting neurodegenerative disorders and multidrug-resistant cancers, representing the most structurally advanced quinazolines to date [7] [10].

Table 2: Evolutionary Milestones in Quinazoline Derivative Development

Time PeriodDevelopment PhaseRepresentative CompoundsTherapeutic Application
1869-1950Foundational Chemistry2-Cyano-3,4-dihydro-4-oxoquinazolineChemical curiosity
1950-1980First-Generation DrugsMethaqualone, FebrifugineSedatives, Antimalarials
1980-2000Structure-Activity ExplorationSimple 2,4-substituted derivativesAntimicrobials, CNS agents
2000-2010Targeted Kinase InhibitorsGefitinib, Erlotinib, LapatinibOncology (EGFR/HER2 inhibition)
2010-PresentStrategic FluorinationHexafluoroquinazoline derivativesMultidrug-resistant cancers, Neurodegenerative disorders

Role of Fluorination in Enhancing Bioactivity and Metabolic Stability

The strategic incorporation of fluorine atoms, particularly perfluorination as seen in hexafluoroquinazoline derivatives, profoundly alters the pharmacodynamic and pharmacokinetic properties of the quinazoline scaffold:

  • Enhanced Binding Affinity: Fluorine atoms participate in critical dipole-dipole interactions and hydrogen bonding with biological targets. In tubulin inhibitors, fluorine substitution on the 7-phenyl ring of pyrroloquinolinones significantly improved binding affinity to the colchicine site through interactions with Asn101 and Thr179 residues. Perfluorination creates an electron-deficient ring system that enhances π-stacking interactions with aromatic amino acid residues in enzyme binding pockets [3] [8].

  • Metabolic Stabilization: Fluorine substitution at metabolic soft spots dramatically reduces oxidative metabolism by cytochrome P450 enzymes. Specifically, replacement of hydrogen with fluorine at positions ortho to metabolically vulnerable sites creates an electronic shield against hydroxylation. Comparative metabolism studies demonstrate that fluorinated 7-phenyl-pyrroloquinolinones exhibit significantly extended half-lives (>2-fold increase) compared to non-fluorinated analogs in human liver microsomes. The strong carbon-fluorine bond resists cleavage under physiological conditions, particularly at benzylic positions vulnerable to oxidation [3] [6] [8].

  • Modulation of Physicochemical Properties: Perfluorination strategically reduces basicity and increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted derivatives. The electron-withdrawing effect of multiple fluorine atoms lowers the pKa of adjacent functional groups, potentially reducing plasma protein binding and improving free drug fraction. In Alzheimer's therapeutics, fluorinated quinazoline derivatives demonstrate improved brain penetration compared to non-fluorinated analogs [7] [10].

Table 3: Mechanistic Roles of Fluorine Atoms in Hexafluoroquinazoline Derivatives

RoleMolecular MechanismBiological Consequence
Binding Affinity EnhancerDipole-dipole interactions with protein residuesImproved target engagement and potency
Metabolic ShieldBlocking sites of oxidative metabolism (CYP450 inhibition)Extended plasma half-life and improved bioavailability
Electron Density ModulatorWithdrawing electrons from adjacent atomsEnhanced hydrogen bonding capacity
Isosteric ReplacementMimicking hydrogen or oxygen stericallyRetained target complementarity with improved stability
Membrane Permeation FacilitatorControlled lipophilicity increaseEnhanced cellular penetration and BBB crossing

The chronological development of quinazoline derivatives demonstrates a clear trajectory toward increasingly sophisticated fluorination strategies. Hexafluoroquinazoline represents the culmination of this evolution, integrating maximal fluorine incorporation to address the pharmacokinetic and pharmacodynamic limitations of earlier derivatives. This scaffold continues to enable new therapeutic approaches against evolving clinical challenges, particularly in oncology and neurodegenerative disorders where target engagement and metabolic stability are paramount considerations.

Properties

CAS Number

28734-87-4

Product Name

Quinazoline, hexafluoro-

IUPAC Name

2,4,5,6,7,8-hexafluoroquinazoline

Molecular Formula

C8F6N2

Molecular Weight

238.09 g/mol

InChI

InChI=1S/C8F6N2/c9-2-1-6(5(12)4(11)3(2)10)15-8(14)16-7(1)13

InChI Key

JOVXMIISDLQMSE-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)N=C(N=C2F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.